3-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
The compound 3-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a heterocyclic molecule featuring a fused pyrrolo-oxazole-dione core. Key structural attributes include:
- A 4-methoxyphenyl group at position 3, contributing electron-donating properties.
- A phenyl substituent at position 2, enhancing hydrophobicity.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-13-9-7-11(8-10-13)15-14-16(18(22)19-17(14)21)24-20(15)12-5-3-2-4-6-12/h2-10,14-16H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIVGQYVXNWQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C(C(=O)NC3=O)ON2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves multiple steps. One common method includes the intramolecular Claisen condensation of intermediate compounds . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In chemistry, it is used as an intermediate for the synthesis of other complex molecules . In biology and medicine, it has shown promise as a potential anticancer agent due to its cytotoxic activity against certain cancer cell lines . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in cell proliferation and survival . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares substituents, molecular weights, and key physicochemical parameters of the target compound and its analogs:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound enhances polarity compared to halogenated analogs (e.g., 4-F or 4-Cl in and ). This may improve aqueous solubility but reduce membrane permeability .
- Lipophilicity : The target compound’s logP (3.685) suggests moderate lipophilicity, comparable to its 3-methylphenyl analog . Halogenated derivatives (e.g., 4-Cl in ) likely exhibit higher logP values.
Biological Activity
3-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including fused rings and multiple aromatic substituents, suggest a variety of biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties and other pharmacological effects.
Structural Characteristics
The molecular formula of this compound indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. The compound exhibits a pincer-like motif formed by its fused rings, contributing to its stability and potential biological activity.
Antitumor Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antitumor activity. A comprehensive study conducted at the National Cancer Institute assessed the activity of various derivatives against 60 cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. The results indicated that these compounds possess notable antineoplastic properties.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-468 (breast) | 0.15 | Apoptosis induction |
| Compound B | A549 (lung) | 0.25 | Cell cycle arrest in G2/M |
| Compound C | HCT116 (colon) | 0.30 | ROS generation |
The mechanism by which these compounds exert their antitumor effects appears to involve apoptosis induction and cell cycle arrest. For instance, studies have shown that certain derivatives lead to mitochondrial depolarization and activation of caspases involved in apoptosis pathways. Additionally, compounds have been observed to induce reactive oxygen species (ROS) generation, further contributing to their cytotoxic effects on cancer cells.
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives based on the core structure of this compound. These derivatives were tested for their efficacy against various cancer cell lines using the sulforhodamine B assay method. The findings revealed that modifications to the substituents significantly influenced the biological activity.
Table 2: Summary of Case Studies on Derivatives
| Study Reference | Derivative Tested | Key Findings |
|---|---|---|
| Study 1 | Derivative X | High activity against prostate cancer cells (IC50 = 0.12 µM) |
| Study 2 | Derivative Y | Moderate activity against melanoma cells (IC50 = 0.45 µM) |
Q & A
Q. What are the standard methodologies for synthesizing 3-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione?
The compound is typically synthesized via multi-step heterocyclic reactions. Key steps include cyclocondensation of substituted amines or hydrazines with carbonyl derivatives, followed by oxidation or ring-closing reactions. For example, microwave-assisted synthesis under controlled pH and temperature (e.g., 60–80°C) can improve yield and purity, as seen in analogous pyrrolo-oxazole systems . Solvent selection (e.g., 1,4-dioxane or DMF) and catalysts like Pd/Xantphos are critical for regioselectivity .
Q. How can structural characterization be optimized for this compound?
Use a combination of single-crystal X-ray diffraction (to resolve stereochemistry) and advanced NMR techniques (e.g., -DEPT, -COSY) to confirm the fused pyrrolo-oxazole-dione framework. For example, X-ray studies on similar compounds revealed mean C–C bond deviations of 0.003 Å, ensuring structural accuracy . High-resolution mass spectrometry (HRMS) further validates molecular formulae.
Q. What preliminary biochemical applications have been explored for this scaffold?
Pyrrolo-oxazole-dione derivatives are investigated as enzyme inhibitors due to their rigid, heterocyclic frameworks. For instance, analogs with triazole moieties show potential in blocking ATP-binding pockets in kinases or proteases . Initial assays often involve fluorescence-based enzymatic inhibition studies at micromolar concentrations.
Advanced Research Questions
Q. How can computational methods streamline reaction design for novel derivatives?
Quantum chemical calculations (e.g., DFT or reaction path sampling) predict feasible reaction pathways and transition states. The ICReDD framework integrates computational screening with experimental validation, reducing trial-and-error by 60–70% in analogous systems. For example, solvation-free energy models optimize solvent selection, while Fukui indices guide electrophilic substitution sites .
Q. What statistical approaches resolve contradictory data in reaction optimization?
Design of Experiments (DoE) —such as Box-Behnken or central composite designs—identifies critical variables (e.g., temperature, catalyst loading) and their interactions. For example, a 3-factor DoE reduced the number of required experiments by 50% in optimizing pyrrolo-pyrrolidone yields while resolving conflicting pH effects . Response surface methodology (RSM) further quantifies nonlinear relationships.
Q. How can mechanistic ambiguities in cyclization steps be addressed?
Use isotopic labeling (e.g., tracing) to track oxygen incorporation during dione formation. Kinetic studies (e.g., Eyring plots) differentiate between concerted vs. stepwise mechanisms. For example, in spiro-oxazine syntheses, -NMR kinetic data revealed a two-step process involving zwitterionic intermediates .
Q. What strategies mitigate challenges in stereochemical control during synthesis?
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) enforce enantioselectivity. For example, enantiomeric excess (ee) >90% was achieved in analogous systems using Pd-catalyzed asymmetric allylic alkylation . Dynamic NMR can monitor epimerization risks under reaction conditions.
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between computational predictions and experimental yields?
- Step 1: Validate computational parameters (e.g., solvent dielectric constant, basis set adequacy in DFT).
- Step 2: Screen for unaccounted side reactions (e.g., via LC-MS or in situ IR).
- Step 3: Apply machine learning (e.g., random forest models) to iteratively refine prediction accuracy using experimental feedback .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
